



# **Application Notes and Protocols for the Synthesis of CREKA-Functionalized PEG Nanoparticles**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |  |  |  |
|----------------------|---------------|-----------|--|--|--|
| Compound Name:       | CREKA peptide |           |  |  |  |
| Cat. No.:            | B15551449     | Get Quote |  |  |  |

#### Introduction

The pentapeptide CREKA (Cys-Arg-Glu-Lys-Ala) is a tumor-homing peptide that specifically targets fibrin-fibronectin complexes, which are overexpressed in the extracellular matrix of various tumors and sites of thrombosis.[1][2] This specific targeting ability makes CREKA an attractive ligand for functionalizing nanoparticles to enhance their accumulation at pathological sites, thereby improving the efficacy of drug delivery and diagnostic imaging.[1][3] Polyethylene glycol (PEG) is frequently used to coat nanoparticles, as it increases their stability, prolongs circulation time, and reduces immunogenicity.[4][5]

This document provides a detailed protocol for the synthesis and functionalization of PEGylated nanoparticles with the CREKA peptide, primarily focusing on a poly(lactic-coglycolic acid) (PLGA) core (PEG-PLGA nanoparticles). It also includes methodologies for nanoparticle characterization and quantitative data from relevant studies.

## Signaling Pathways and Experimental Workflows





Fig. 1: CREKA Nanoparticle Targeting Mechanism

Click to download full resolution via product page

Caption: Diagram of CREKA-functionalized nanoparticle targeting the tumor microenvironment.





Fig. 2: Experimental Workflow for Nanoparticle Synthesis

Click to download full resolution via product page

Caption: Workflow for synthesis and characterization of CREKA-PEG nanoparticles.



# Experimental Protocols Protocol 1: Synthesis of CREKA-Functionalized PEGPLGA Nanoparticles

This protocol employs a nanoprecipitation method to form the nanoparticle core and subsequent maleimide-thiol chemistry to conjugate the **CREKA peptide**.[1][6]

#### Materials:

- PLGA-PEG-Maleimide copolymer
- Drug (e.g., Doxorubicin, Paclitaxel)
- Organic solvent (e.g., Acetonitrile, Acetone)[6]
- Deionized (DI) water
- Surfactant (e.g., Polyvinyl alcohol PVA)
- CREKA peptide (Cys-Arg-Glu-Lys-Ala)
- Phosphate-Buffered Saline (PBS)
- Centrifugal filter units (e.g., 100 kDa MWCO)

#### Procedure:

- Nanoparticle Formation (Nanoprecipitation): a. Dissolve 10 mg/mL of PLGA-PEG-Maleimide and the desired amount of hydrophobic drug in acetonitrile.[6] b. In a separate beaker, prepare an aqueous solution (e.g., 1% w/v PVA). c. Add the organic phase dropwise into the aqueous phase while stirring vigorously. d. Allow the mixture to stir at room temperature for at least 6 hours to ensure complete evaporation of the organic solvent.[6] e. Collect the maleimide-functionalized nanoparticles by centrifugation or using centrifugal filter units. Wash three times with DI water to remove excess surfactant.
- CREKA Peptide Conjugation: a. Resuspend the nanoparticle pellet in PBS at a concentration of 1 mg/mL. b. Prepare a solution of CREKA peptide in PBS. c. Add the



**CREKA peptide** solution to the nanoparticle suspension. A molar excess of peptide is typically used to ensure efficient conjugation. The reaction proceeds via a Michael addition between the maleimide group on the PEG linker and the thiol group of the cysteine residue in CREKA.[1] d. Incubate the reaction mixture overnight at 4°C with gentle stirring.[7] e. Purify the CREKA-functionalized nanoparticles by repeated washing with PBS using centrifugal filter units to remove any unconjugated peptide.

## **Protocol 2: Characterization of Nanoparticles**

- 1. Size and Zeta Potential: a. Resuspend the final nanoparticle formulation in DI water or PBS.
- b. Analyze the suspension using a Dynamic Light Scattering (DLS) instrument to determine the hydrodynamic diameter (size), polydispersity index (PDI), and zeta potential.
- 2. Fibrin-Binding Affinity Assay: a. Prepare fibrin clots in a 96-well plate by mixing fibrinogen solution with thrombin. b. Add the CREKA-functionalized nanoparticles and control (non-functionalized) nanoparticles to the wells containing the clots. c. Incubate for a set period (e.g., 1 hour). d. Wash the wells gently with PBS to remove unbound nanoparticles. e. Quantify the amount of bound nanoparticles. If the nanoparticles are fluorescently labeled, this can be done using a fluorescence plate reader. f. The binding affinity of CREKA-conjugated particles has been shown to be significantly greater than that of non-conjugated particles.[7][8] Studies have reported that CREKA conjugation can increase the fibrin binding ability of PEG particles by up to 94%.[9][10]
- 3. Cellular Uptake: a. Seed cancer cells (e.g., HeLa, 4T1 breast cancer cells) in a suitable plate or on coverslips.[1][9] b. Incubate the cells with fluorescently labeled CREKA-functionalized nanoparticles and control nanoparticles for a specified time. c. Wash the cells with PBS to remove non-internalized particles. d. Analyze cellular uptake using fluorescence microscopy or flow cytometry. Studies have shown a significantly higher cellular uptake of CREKA-conjugated particles compared to non-targeted controls.[1][9]

## **Data Presentation**

Table 1: Physicochemical Properties of CREKA-Functionalized Nanoparticles



| Nanoparticl<br>e<br>Formulation | Core<br>Material | Size (nm)     | Zeta<br>Potential<br>(mV) | Drug &<br>Loading<br>Efficiency | Reference |
|---------------------------------|------------------|---------------|---------------------------|---------------------------------|-----------|
| CREKA-Lipo-<br>Dox              | Liposome         | ~160          | -28.9                     | Doxorubicin<br>(~99%)           | [1]       |
| CREKA-<br>PEG-PLGA              | PLGA             | 127.8 ± 12.3  | -34.74 ± 5.87             | Ticagrelor<br>(16.7%)           | [1]       |
| CREKA-<br>IONP                  | Iron Oxide       | 52 (hydrated) | N/A                       | N/A                             | [7][11]   |
| UMFNP-<br>CREKA                 | Mn Ferrite       | 4.1           | -12.4                     | N/A                             | [1]       |

Table 2: In Vitro and In Vivo Performance Data

| Nanoparticle<br>Formulation | Assay                       | Result                                                                             | Reference |
|-----------------------------|-----------------------------|------------------------------------------------------------------------------------|-----------|
| CREKA-PEG<br>Hydrogel       | Fibrin Binding              | Increased by 94% compared to control.                                              | [8][9]    |
| CREKA-Lipo-Dox              | Cellular Uptake (4T1 cells) | ~4-fold increase<br>compared to non-<br>targeted liposomes.                        | [1]       |
| UMFNP-CREKA-<br>Cy5.5       | In Vivo Tumor<br>Targeting  | 6.8-fold higher fluorescent signal at tumor site vs. CREKA-Cy5.5.                  | [1]       |
| CREKA-IONP                  | Fibrinogen Binding          | Significantly greater than dextran-only coated IONPs.                              | [7][11]   |
| CREKA-Lipo-Dox              | In Vivo Tumor Volume        | Reduced to ~60 mm <sup>3</sup> vs. 150 mm <sup>3</sup> for non-targeted liposomes. | [1]       |



## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Recent advances of CREKA peptide-based nanoplatforms in biomedical applications -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Fibronectin for Cancer Imaging and Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oiccpress.com [oiccpress.com]
- 5. Green, scalable, low cost and reproducible flow synthesis of biocompatible PEGfunctionalized iron oxide nanoparticles - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. Formulation of Functionalized PLGA-PEG Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of CREKA-Conjugated Iron Oxide Nanoparticles for Hyperthermia Applications PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting cancer cells via tumor-homing peptide CREKA functional PEG nanoparticles -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (775b) Targeting Cancer Cells Via Tumor-Homing Peptide Creka Conjugated Peg Hydrogel Nanoparticles | AIChE [proceedings.aiche.org]
- 11. Synthesis and characterization of CREKA-conjugated iron oxide nanoparticles for hyperthermia applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of CREKA-Functionalized PEG Nanoparticles]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15551449#protocol-for-creating-creka-functionalized-peg-nanoparticles]

## **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com